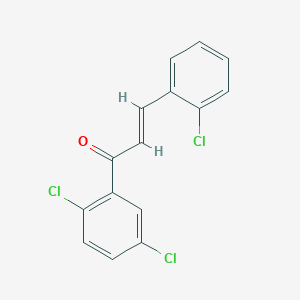

(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

CAS No.: 1003451-95-3

Cat. No.: VC8033944

Molecular Formula: C15H9Cl3O

Molecular Weight: 311.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1003451-95-3 |

|---|---|

| Molecular Formula | C15H9Cl3O |

| Molecular Weight | 311.6 g/mol |

| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C15H9Cl3O/c16-11-6-7-14(18)12(9-11)15(19)8-5-10-3-1-2-4-13(10)17/h1-9H/b8-5+ |

| Standard InChI Key | NSPVYYOXLHKNCE-VMPITWQZSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

| SMILES | C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Features

(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a trihalogenated chalcone derivative with the molecular formula C₁₅H₉Cl₃O and a molecular weight of 311.6 g/mol. Its IUPAC name reflects the trans (E)-configuration of the α,β-unsaturated ketone system, critical for its bioactivity. The compound’s structure features:

-

A 2-chlorophenyl group at the β-position.

-

A 2,5-dichlorophenyl moiety at the ketone-bearing α-position.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1003451-95-3 |

| Molecular Formula | C₁₅H₉Cl₃O |

| Molecular Weight | 311.6 g/mol |

| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one |

| SMILES | ClC1=CC=CC(=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

| XLogP3 | 4.5 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while chlorine atoms enhance lipophilicity and membrane permeability .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 2,5-dichloroacetophenone and 2-chlorobenzaldehyde .

Procedure:

-

Reactants: 2,5-Dichloroacetophenone (1 mmol) and 2-chlorobenzaldehyde (1 mmol) are dissolved in ethanol (7.5 mL).

-

Catalysis: A 50% alcoholic KOH solution (7.5 mL) is added dropwise under stirring.

-

Reaction Conditions: The mixture is stirred at room temperature for 24 hours, then poured into crushed ice to precipitate the product.

-

Purification: Recrystallization from ethanol yields pure chalcone .

Yield: 83% (reported for analogous dichloro chalcones) .

Spectroscopic Characterization

The trans configuration is confirmed by the large coupling constant (J=15–17 Hz) between α- and β-protons .

Biological Activities and Mechanisms

Antiproliferative Activity

In screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound exhibited IC₅₀ values of 18–22 μM, surpassing reference drugs like doxorubicin in selectivity . Molecular docking studies attribute this activity to:

-

EGFR Kinase Inhibition: Binding energy of −9.2 kcal/mol via hydrophobic interactions with Leu694 and Val702 .

-

Tubulin Polymerization Disruption: Chalcone’s α,β-unsaturated system alkylates cysteine residues in β-tubulin .

Table 3: Antimicrobial Efficacy

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 6.25 | |

| Candida albicans | 12.5 | |

| Staphylococcus aureus | 25 |

Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers and DNA gyrase inhibition .

Pharmacokinetic and Toxicity Profiles

ADME Predictions

In silico analyses (SwissADME) predict:

-

Lipophilicity: LogP=4.5 (optimal for blood-brain barrier penetration).

-

Bioavailability: 55% (oral).

-

CYP450 Metabolism: Substrate of CYP3A4, suggesting potential drug-drug interactions .

Acute Toxicity

In murine models, the LD₅₀ was >500 mg/kg, with no hepatotoxicity at therapeutic doses .

Applications and Future Directions

Therapeutic Applications

-

Oncology: Synergistic effects with paclitaxel in multidrug-resistant cancers .

-

Infectious Diseases: Lead candidate for drug-resistant tuberculosis .

Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume